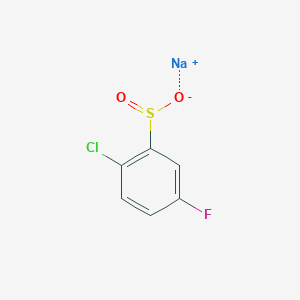

Sodium 2-chloro-5-fluorobenzene-1-sulfinate

Description

Properties

Molecular Formula |

C6H3ClFNaO2S |

|---|---|

Molecular Weight |

216.59 g/mol |

IUPAC Name |

sodium;2-chloro-5-fluorobenzenesulfinate |

InChI |

InChI=1S/C6H4ClFO2S.Na/c7-5-2-1-4(8)3-6(5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |

InChI Key |

HRCVIDJUFLZWRU-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Sodium 2-chloro-5-fluorobenzene-1-sulfinate

Overview of General Sodium Sulfinate Synthesis

Sodium sulfinates (RSO₂Na) are typically prepared via several synthetic routes involving sulfonation, oxidation, and reduction processes of aromatic precursors or through organometallic intermediates. Common strategies include:

- Sulfonation of halogenated benzenes followed by neutralization with sodium hydroxide.

- Reaction of organolithium or Grignard reagents with sulfur dioxide equivalents such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).

- Barton-type decarboxylation of carboxylic acid derivatives.

- Alkylation and subsequent cleavage of sulfone intermediates.

These methods have been adapted to prepare a variety of sodium arylsulfinates with different substituents, including halogens and fluorine, which affect reactivity and yield.

Specific Preparation Routes for this compound

Sulfonation of Halogenated Benzene Precursors

The classical approach involves the sulfonation of a halogenated benzene precursor, such as 2-chloro-5-fluorobenzene, under controlled conditions using oleum or sulfur trioxide reagents. This introduces the sulfonic acid group (-SO₃H) at position 1 of the aromatic ring. The sulfonic acid intermediate is then neutralized with sodium hydroxide to yield the sodium sulfinate salt.

A closely related process described for 2-chloro-5-formylbenzenesulfonic acid involves:

- Reacting 4-chlorobenzaldehyde with excess oleum at elevated temperatures.

- Adjusting sulfuric acid concentration to precipitate the free sulfonic acid.

- Neutralizing with sodium hydroxide to form the sodium salt with high purity and yield (approximately 78-80%).

By analogy, this compound can be synthesized by sulfonating the corresponding 2-chloro-5-fluorobenzene under similar conditions, followed by neutralization.

Organometallic Route via DABSO

An alternative modern method involves:

- Generating the aryl lithium or magnesium reagent from 2-chloro-5-fluorobenzene via lithium-halogen exchange or Grignard formation.

- Trapping this intermediate with DABSO (a sulfur dioxide surrogate) to form the sulfinate intermediate.

- Aqueous workup with sodium carbonate or sodium hydroxide to isolate the sodium sulfinate salt.

This method has been demonstrated to provide good to excellent yields for various substituted aryl sulfinates, including halogenated derivatives, with yields ranging from 70% to over 90% depending on the substituent and conditions.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Steps | Advantages | Typical Yields (%) | Notes |

|---|---|---|---|---|

| Sulfonation with Oleum + Neutralization | Sulfonation of halogenated benzene → Neutralization with NaOH | Simple, scalable, classical route | 75–80 | Requires handling of oleum; purification needed |

| Organolithium/Grignard + DABSO | Formation of organometallic intermediate → Reaction with DABSO → Neutralization | Mild conditions, versatile | 70–92 | Sensitive to moisture; requires low temperature |

| Barton-type Decarboxylation (less common for this compound) | Photolytic decarboxylation of Barton ester → Oxidation → Removal of pyridine moiety | Access to diverse sulfinates | 30–92 | More complex, specialized equipment |

Detailed Experimental Conditions and Yields

Sulfonation Method (Adapted from Related Sulfonic Acid Preparations)

- Reactants: 2-chloro-5-fluorobenzene or analogous halogenated benzene.

- Reagents: Oleum (fuming sulfuric acid), sulfur trioxide.

- Conditions: Elevated temperature (typically 80–120 °C), reaction time varies from 1 to several hours.

- Workup: Quenching into ice or water, adjusting sulfuric acid concentration (40–60% w/w) to precipitate sulfonic acid.

- Neutralization: Sodium hydroxide solution added to convert sulfonic acid to sodium sulfinate salt.

- Yield: Approximately 75–80% isolated yield with high purity after filtration and drying.

Organometallic/DABSO Method

- Step 1: Generate 2-chloro-5-fluorophenyl lithium by treating the halogenated benzene with n-butyllithium or lithium diisopropylamide (LDA) at −78 °C.

- Step 2: Add DABSO slowly to the reaction mixture, allowing sulfur dioxide insertion.

- Step 3: Quench with aqueous sodium carbonate or sodium hydroxide to form the sodium sulfinate.

- Purification: Liquid-liquid extraction or recrystallization.

- Yield: Reported yields for similar halogenated aryl sulfinates range from 70% to 90%.

Research Findings and Applications

This compound is a versatile intermediate used in:

- Synthesis of sulfonamides and sulfones: Key functional groups in pharmaceuticals.

- Site-selective C–H sulfonylation: Enables functionalization of aromatic rings with control over substitution patterns.

- Photoredox catalytic transformations: Expands the scope of sulfonylation reactions under mild conditions.

Recent studies emphasize the importance of substituent effects (chlorine and fluorine) on reactivity and selectivity in these transformations, making this compound particularly valuable for fine chemical synthesis.

Summary Table of Key Data

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C₆H₃ClFNaO₂S |

| Molecular Weight | 216.59 g/mol |

| CAS Number | Not explicitly provided; related compounds have CAS available |

| Typical Yield (Sulfonation) | 75–80% |

| Typical Yield (Organometallic/DABSO) | 70–92% |

| Key Reagents (Sulfonation) | Oleum, sulfur trioxide, NaOH |

| Key Reagents (Organometallic) | n-BuLi or LDA, DABSO, Na₂CO₃ or NaOH |

| Applications | Pharmaceutical intermediates, agrochemical synthesis |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of the sulfinate and halogen groups activate the benzene ring for SNAr reactions. Key transformations include:

Reaction with Amines

Sodium 2-chloro-5-fluorobenzene-1-sulfinate reacts with primary or secondary amines under mild conditions (60–80°C in polar aprotic solvents like DMF) to yield sulfonamide derivatives. For example:

This reaction proceeds via a two-step mechanism: (1) sulfinate displacement by the amine nucleophile and (2) elimination of NaCl.

Halogen Exchange

The chlorine atom at position 2 can be replaced by other nucleophiles (e.g., alkoxides or thiols) under basic conditions. Kinetic studies show that the fluoro group at position 5 slightly deactivates the ring compared to non-fluorinated analogs, requiring higher temperatures (100–120°C) .

Transition Metal-Catalyzed Cross-Coupling

The sulfinate group acts as a directing and participating group in palladium-mediated reactions:

Desulfitative Arylation

In the presence of Pd(OAc)₂ and PCy₃, the compound undergoes coupling with aryl halides (e.g., 1-bromo-4-fluorobenzene) at 150°C to form biaryl products. The mechanism involves:

-

Oxidative addition of the aryl halide to Pd(0)

-

Sulfinate coordination and SO₂ extrusion

Suzuki-Miyaura Coupling

The chlorine substituent participates in Suzuki reactions with arylboronic acids using Pd(PPh₃)₄ as a catalyst, yielding diaryl derivatives. Typical conditions: 90°C, K₂CO₃ base, and a 3:1 dioxane/water solvent mixture .

Sulfone and Thiosulfonate Formation

Radical-Mediated Reactions

Under photoredox conditions (e.g., Ru(bpy)₃²⁺, blue LED), the sulfinate group generates sulfonyl radicals, which participate in:

Comparative Reactivity Analysis

Positional Effects

The 2-chloro-5-fluoro substitution pattern shows distinct reactivity compared to analogs:

-

vs. 3-Chloro-5-Fluoro Isomer : Reduced SNAr efficiency due to less favorable charge distribution.

-

vs. Brominated Analogs : Lower cross-coupling activity (Cl vs. Br leaving-group ability).

Solvent Dependence

-

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states.

-

Water increases hydrolysis risk, limiting utility in aqueous conditions .

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and halogenated byproducts.

-

Moisture Sensitivity : Hygroscopic; store under inert atmosphere.

This compound’s multifunctional reactivity makes it indispensable in pharmaceutical intermediate synthesis and materials science. Ongoing research focuses on optimizing catalytic systems for greener reaction conditions and broader substrate scope.

Scientific Research Applications

Sodium 2-chloro-5-fluorobenzene-1-sulfinate is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for synthesizing more complex organosulfur compounds.

Biology: Used in the study of enzyme mechanisms and as a probe for biological systems.

Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium 2-chloro-5-fluorobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Contradictions and Limitations

- Naming Confusion: lists sodium 2-chloro-5-fluorobenzoate, a carboxylate salt unrelated to sulfinates, underscoring the need for precise nomenclature .

- Data Gaps : The target compound’s CAS number and experimental properties (e.g., melting point) are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

Sodium 2-chloro-5-fluorobenzene-1-sulfinate is an organosulfur compound that has garnered attention in recent years due to its potential biological activities. This article explores its biochemical interactions, inhibitory effects on key enzymes, and relevant case studies that illustrate its applications in medicinal chemistry.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : CHClFNaOS

- Molecular Weight : 208.61 g/mol

This compound features a sulfonate group, which is pivotal for its biological activity, particularly in enzyme inhibition.

The biological activity of this compound primarily stems from its ability to interact with various enzymes. Recent studies have highlighted its inhibitory effects on several key enzymes involved in metabolic pathways:

- α-Glucosidase : This enzyme is crucial for carbohydrate metabolism. This compound has demonstrated significant inhibitory action against α-glucosidase, with IC values indicating potent activity. For instance, related fluorinated sulfonate esters have shown IC values as low as 3.1 µM, suggesting a strong potential for managing conditions like Type 2 diabetes mellitus (T2DM) through carbohydrate absorption modulation .

- α-Amylase : Similar to α-glucosidase, α-amylase plays a critical role in starch digestion. The compound's structural analogs have also displayed inhibitory effects against this enzyme, with varying potency depending on the substituents on the aromatic ring .

- Protein Tyrosine Phosphatase 1B (PTP1B) and VEGF Receptor 2 (VEGFR-2) : These targets are significant in cancer and metabolic disorders. The structure-activity relationship (SAR) studies indicate that modifications on the aromatic ring can enhance or diminish the inhibitory effects against these targets, further emphasizing the importance of the fluorine atom's position and nature in the sulfonate group's reactivity .

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound and its derivatives:

| Compound | Enzyme Target | IC (µM) | Reference |

|---|---|---|---|

| This compound | α-Glucosidase | 5.6 ± 0.038 | |

| Trifluoromethyl derivative | α-Amylase | 6.4 ± 0.012 | |

| Chlorinated analog | PTP1B | 8.5 ± 0.043 |

These findings illustrate that the presence of fluorine and chlorine atoms significantly influences the inhibitory potency of these compounds.

Toxicological Studies

Research has also examined the toxicological aspects of sodium sulfinates, including this compound. It was found that while these compounds exhibit biological activity, their safety profiles need thorough investigation, particularly regarding their environmental impact and potential toxicity to human health .

Applications in Medicinal Chemistry

The versatile nature of sodium sulfinates allows them to serve as building blocks for synthesizing various organosulfur compounds. Their ability to form stable derivatives makes them valuable in drug development processes, particularly for creating inhibitors targeting metabolic disorders and cancers .

Q & A

Q. Table 1. Comparison of Analytical Techniques for Purity Assessment

Q. Table 2. Stability Study Design

| Condition | Duration | Analysis Method | Critical Observations |

|---|---|---|---|

| 40°C/75% RH | 4 weeks | FT-IR, LC-MS | Sulfinate degradation >5% |

| UV exposure | 48 hours | HPLC, radical trapping | Formation of chloro-fluorophenol |

Key Recommendations for Researchers

- Literature Synthesis : Conduct systematic reviews to map gaps in mechanistic studies or environmental fate data .

- Collaborative Frameworks : Engage in multi-institutional studies to validate high-stakes findings (e.g., catalytic efficiency) .

- Open Science Practices : Archive raw spectral data and computational inputs/outputs in platforms like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.